2-(Chloromethyl)-4-cyanobenzoyl chloride
Overview
Description
2-(Chloromethyl)-4-cyanobenzoyl chloride is an organic compound with the molecular formula C9H5Cl2NO It is a derivative of benzoyl chloride, featuring a chloromethyl group and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-cyanobenzoyl chloride typically involves the chloromethylation of 4-cyanobenzoyl chloride. This can be achieved through the reaction of 4-cyanobenzoyl chloride with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the benzoyl chloride to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-cyanobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, yielding 4-cyanobenzoic acid and hydrochloric acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Substitution: Formation of various substituted benzoyl derivatives.
Hydrolysis: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminobenzoyl chloride.
Scientific Research Applications
2-(Chloromethyl)-4-cyanobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Potential use in the synthesis of drug candidates with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-cyanobenzoyl chloride involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules. The cyano group can also participate in reactions, such as reductions, to form amines, which can further react to form a variety of derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)benzoyl chloride: Lacks the cyano group, limiting its applications in certain synthetic pathways.
4-Chlorobenzoyl chloride: Lacks both the chloromethyl and cyano groups, making it less versatile in synthetic applications.
Uniqueness
2-(Chloromethyl)-4-cyanobenzoyl chloride is unique due to the presence of both the chloromethyl and cyano groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-(chloromethyl)-4-cyanobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-4-7-3-6(5-12)1-2-8(7)9(11)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVPVOVXBNWPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463010 | |
Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445312-07-2 | |
Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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